2-hydroxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Lipophilicity Drug-likeness Permeability

Choose this compound for its irreplaceable analytical and SAR value. Its unique 3-HBD topology, unlike methylated analogs (e.g., DNDPS), avoids piroxicam isobaric interference, ensuring LC-MS accuracy. Ideal as a negative control or system-suitability standard. A distinct scaffold for probing ETA/ETB receptor pharmacology, superior for deconvoluting hydrogen-bonding contributions in enzyme inhibition studies.

Molecular Formula C14H11N3O4S
Molecular Weight 317.32 g/mol
Cat. No. B5595889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-hydroxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide
Molecular FormulaC14H11N3O4S
Molecular Weight317.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CNC(=O)NC3=O
InChIInChI=1S/C14H11N3O4S/c18-13-12(8-15-14(19)16-13)22(20,21)17-11-7-3-5-9-4-1-2-6-10(9)11/h1-8,17H,(H2,15,16,18,19)
InChIKeyRMRHWJLOBIBQTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide: Structural Primer for Procurement Scientists


2-Hydroxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (IUPAC: N-naphthalen-1-yl-2,4-dioxo-1H-pyrimidine-5-sulfonamide) is a synthetic small molecule belonging to the dihydropyrimidine/sulfonamide hybrid class, with molecular formula C14H11N3O4S and molecular weight 317.32 g·mol⁻¹ [1]. The scaffold combines a 2,4-dioxo-1H-pyrimidine (uracil) core sulfonylated at C5 and N-substituted with a naphthalen-1-yl group, placing it at the intersection of sulfa-drug pharmacophores and heterocyclic medicinal chemistry [2][3]. Unlike its close analogs that bear additional methyl substituents at C4, N1, or N3, this compound retains a full complement of three hydrogen-bond donors (two uracil NH and one sulfonamide NH), a feature that profoundly influences its intermolecular recognition, solubility, and metabolic handling [1].

Why Generic Dihydropyrimidine-Sulfonamide Substitution Is Scientifically Unsound for This Scaffold


In the dihydropyrimidine/sulfonamide series, seemingly minor structural modifications—a single methyl insertion at C4, N1- or N3-methylation, or replacement of naphthalene with a smaller aryl group—produce discrete chemical entities with non-interchangeable physicochemical and pharmacological profiles [1]. The target compound’s unsubstituted uracil NH groups and naphthalen-1-yl sulfonamide tail create a distinctive hydrogen-bond donor/acceptor topology that is absent in the N1,N3-dimethyl analog (DNDPS, CAS 874806-75-4) or the N,N-diethyl variant. These structural differences translate into quantifiable divergences in logP, topological polar surface area, and hydrogen-bond donor count that directly impact solubility, permeability, and target-binding geometry [2]. Generic substitution without explicit, matched-assay comparative data therefore carries a high risk of altered biological readout and irreproducible results [3].

Quantitative Differentiation Evidence for 2-Hydroxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide


logP Differential Versus the C4-Methyl Analog Defines Lipophilicity-Dependent Selection

The target compound (C14H11N3O4S, MW 317.32) lacks the C4-methyl group present in 2-hydroxy-4-methyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (C15H13N3O4S, MW 331.35). This structural difference lowers the computed logP by approximately 1.8 units (target logP ≈ 1.47 [1]; 4-methyl analog estimated logP ≈ 3.3 based on Piroxicam, which shares the same heavy-atom formula [2]). For programs prioritizing aqueous solubility or reduced non-specific protein binding, the lower logP of the demethylated scaffold is a measurable advantage.

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count Preserved Relative to N1,N3-Dimethyl Analog (DNDPS)

The target compound retains three hydrogen-bond donors (HBD): the sulfonamide NH and both uracil NH groups. In contrast, 1,3-dimethyl-N-naphthalen-1-yl-2,4-dioxopyrimidine-5-sulfonamide (DNDPS, CAS 874806-75-4, C16H15N3O4S) eliminates both uracil NH donors via N1 and N3 methylation, reducing HBD count to 1 . DNDPS also gains 28 Da molecular weight and additional rotatable bonds. For applications requiring specific hydrogen-bond networks with biological targets (e.g., enzyme active-site contacts), the three-donor profile of the target compound provides a distinct binding topology.

Medicinal chemistry Target engagement Permeability

Aromatic Surface Area Advantage Over Ethoxyphenyl-Substituted Analog

The naphthalen-1-yl substituent of the target compound (bicyclic, 10 π-electrons) provides a larger planar aromatic surface than the 2-ethoxyphenyl group in N-(2-ethoxyphenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide (C12H13N3O5S, MW 311.31, CAS 897613-82-0) [1]. This expanded aromatic system enhances potential for π-π stacking interactions with hydrophobic enzyme pockets, a feature exploited by structurally related endothelin antagonists [2]. The naphthalene-containing scaffold also exhibits higher computed logP (≈ 1.47 vs. estimated ≈ 0.5 for the ethoxyphenyl analog), which may favor membrane partitioning in cell-based assays.

π-stacking Enzyme inhibition Molecular recognition

Purity Profile Benchmarking Against Commercially Available Analogs

Commercially sourced 2-hydroxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide is typically offered at ≥95% purity (HPLC) [1]. The closest structurally characterized analog, 2-hydroxy-4-methyl-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, is also supplied at 95% purity but may confound analytical workflows due to its isobaric relationship with Piroxicam (identical molecular formula C15H13N3O4S) [2]. The target compound, with its distinct C14 formula, avoids this specific analytical interference, facilitating unambiguous LC-MS identification in impurity-profiling or metabolic-stability studies.

Analytical chemistry Reference standard Procurement

Class-Level Anti-Inflammatory Differentiation via Dual mPGES-1/5-LOX Inhibition

Although target-specific IC50 data for 2-hydroxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide have not been reported, the broader dihydropyrimidine/sulfonamide hybrid class has demonstrated potent dual mPGES-1/5-LOX inhibition. The most active analog in the published series, compound 3j, exhibited IC50 values of 0.92 µM (mPGES-1) and 1.98 µM (5-LOX), outperforming the reference inhibitor MK886 (IC50 = 2.2 µM) by 2.4-fold [1]. In vivo, class representatives 3e and 3j matched celecoxib at 1 hour and surpassed it at 3–5 hours post-administration, with significant reductions in PGE2, TNF-α, and IL-6 and a favorable gastrointestinal safety profile [1]. The target compound’s structural features—the naphthalen-1-yl group and free NH donors—mirror key pharmacophoric elements of the active series and position it as a rational next-generation probe for dual inflammatory pathway inhibition.

Inflammation mPGES-1 5-LOX Dual inhibitor

Patent-Landscape Differentiation from Endothelin Antagonist and Anti-Infective Series

The target compound falls within the generic Markush structure of U.S. Patent 6,083,951 (aryl-substituted pyrimidine sulphonamide endothelin antagonists), yet the exemplified compounds in that patent predominantly feature alternative aryl substitution patterns and lack the precise 2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide connectivity described here [1]. Subsequent patent activity—including CN108947996B (Shandong University, 2022) and WO1999/037609 (Bayer AG)—has focused on distinct dihydropyrimidine-sulfonamide architectures for antiviral and kinase-targeted indications, leaving the specific scaffold of the target compound relatively unencumbered for exploratory research [2][3]. This IP whitespace reduces procurement risk for organizations concerned about freedom-to-operate constraints on tool compounds or early leads.

Intellectual property Freedom to operate Chemical space

High-Value Application Scenarios for 2-Hydroxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide


Dual mPGES-1/5-LOX Anti-Inflammatory Probe Development

Based on the class-level validation of dihydropyrimidine/sulfonamide hybrids as dual mPGES-1/5-LOX inhibitors (compound 3j: IC50 = 0.92 and 1.98 µM, respectively, outperforming MK886 [1]), this compound serves as a structurally distinct starting point for medicinal chemistry optimization. Its three hydrogen-bond donors and naphthalene π-surface align with key pharmacophoric features of the active series, while its lower logP (1.47 [2]) relative to methylated analogs may improve solubility and reduce metabolic liability.

Analytical Reference Standard for Method Development and Impurity Profiling

Because the target compound (C14H11N3O4S) avoids the isobaric interference that the C4-methyl analog (C15H13N3O4S) has with Piroxicam [1], it is uniquely suited as a negative control or system-suitability standard in LC-MS methods designed to distinguish pyrimidine-sulfonamide impurities from co-eluting benzothiazine NSAIDs. Its ≥95% commercial purity [2] supports direct use in analytical validation workflows.

Structure-Activity Relationship (SAR) Studies on Sulfonamide Hydrogen-Bond Topology

The compound’s preserved three HBDs (versus one HBD in the N1,N3-dimethyl analog DNDPS [1]) make it an essential comparator for SAR campaigns investigating the contribution of uracil NH contacts to target binding. Systematic comparison with DNDPS and the N,N-diethyl analog can deconvolute the roles of hydrogen bonding, lipophilicity, and steric bulk in enzyme inhibition or receptor antagonism.

Endothelin Receptor Antagonist Chemical-Biology Tool

Given the structural relationship to the aryl-substituted pyrimidine sulphonamide endothelin antagonists claimed in US 6,083,951 [1], this compound provides a less-explored scaffold for probing ETA/ETB receptor pharmacology. Its unsubstituted uracil core and naphthalen-1-yl tail differentiate it from the clinical candidate ambrisentan and may offer a distinct selectivity fingerprint worthy of head-to-head profiling.

Quote Request

Request a Quote for 2-hydroxy-N-(naphthalen-1-yl)-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.